5,7-Difluoroisoindolin-1-one
Overview
Description
5,7-Difluoroisoindolin-1-one is a fluorinated derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms at the 5 and 7 positions of the isoindolinone ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Scientific Research Applications
5,7-Difluoroisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in oncology and neurology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
5,7-Difluoroisoindolin-1-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity (Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) .
Mechanism of Action
Target of Action
The primary target of 5,7-Difluoroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction leads to the inhibition of CDK7, thereby affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle, particularly the transition from G1 phase to S phase . This disruption in the cell cycle can lead to the arrest of cell proliferation, which is a desirable effect in the treatment of cancer .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted
Result of Action
The inhibition of CDK7 by this compound results in the disruption of the cell cycle, leading to the arrest of cell proliferation . This makes the compound a potential candidate for anti-cancer action .
Biochemical Analysis
Biochemical Properties
Isoindolin-1-ones, a class of compounds to which 5,7-Difluoroisoindolin-1-one belongs, have been explored as potential CDK7 inhibitors . CDK7 is a cyclin-dependent kinase, and inhibitors of these enzymes are promising strategies in the discovery of anti-cancer drugs .
Cellular Effects
Related compounds, such as isoindolin-1-ones, have shown potential anti-cancer activity by inhibiting CDK7 . This suggests that this compound may also have significant cellular effects.
Molecular Mechanism
Isoindolin-1-ones have been shown to inhibit CDK7, suggesting that this compound may exert its effects through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroisoindolin-1-one typically involves the fluorination of isoindolinone precursors. One common method is the reaction of 5,7-difluoro-2-nitrobenzaldehyde with an appropriate amine under reductive conditions to form the desired isoindolinone structure . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Isoindolinone: The parent compound without fluorine substitutions.
5-Fluoroisoindolin-1-one: A mono-fluorinated derivative.
7-Fluoroisoindolin-1-one: Another mono-fluorinated derivative.
Comparison: 5,7-Difluoroisoindolin-1-one is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination provides a distinct advantage in terms of potency and selectivity in various applications.
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQWNPAUCDBNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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